

Comprehensive Application Notes and Protocols for Umbralisib in Lymphoid Malignancies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Umbralisib

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Introduction to Umbralisib and Its Mechanism of Action

Umbralisib (marketed as **Ukoniq**) is an oral targeted therapy agent that represents a novel approach in the treatment of relapsed or refractory lymphoid malignancies. As a **dual inhibitor of phosphoinositide 3-kinase-delta (PI3K δ) and casein kinase-1epsilon (CK1 ϵ)**, **umbralisib** possesses a unique mechanism of action distinct from earlier generation PI3K inhibitors [1]. The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, proliferation, and survival, while CK1 ϵ is implicated in the pathogenesis of malignant lymphocytes through regulation of protein translation for oncogenes such as MYC, BCL2, and CCND1 (cyclin D1) [1].

Compared to other approved PI3K inhibitors (idelalisib, duvelisib, and copanlisib), **umbralisib** demonstrates **significantly greater selectivity** for the PI3K δ isoform, with preclinical analyses showing >1500-fold greater selectivity (Kd) for PI3K δ over the α and β isoforms and approximately 225 times greater selectivity over the γ isoform [1]. This enhanced selectivity profile may contribute to its improved toxicity profile, particularly with regard to immune-mediated adverse events that have limited the use of earlier PI3K inhibitors [1]. The pharmacokinetic profile of **umbralisib** with a half-life suitable for once-daily dosing and no clinically relevant drug-drug interactions further enhances its clinical utility [1].

Clinical Indications and Regulatory Status

Umbralisib received **accelerated FDA approval** in February 2021 for two specific hematologic malignancies [2]:

- **Relapsed or refractory marginal zone lymphoma (MZL)** in adult patients who have received at least one prior anti-CD20-based regimen
- **Relapsed or refractory follicular lymphoma (FL)** in adult patients who have received at least three prior lines of systemic therapy

It is important to note that as of June 1, 2022, **umbralisib** was **withdrawn from the U.S. market** due to safety concerns identified in subsequent clinical trials [3]. This withdrawal highlights the importance of careful risk-benefit assessment when considering this therapeutic agent, particularly in the context of emerging safety data.

The approval was based primarily on efficacy data from the open-label, multicenter, multicohort UTX-TGR-205 trial (NCT02793583) [2]. In the MZL cohort (n=69), an **objective response rate of 49%** was observed, with 16% achieving complete response. The median duration of response was not reached in this population. In the FL cohort (n=117), an **objective response rate of 43%** was observed, with a complete response rate of 3% and median duration of response of 11.1 months [2].

Safety Profile and Adverse Event Management

Comprehensive Safety Analysis

An integrated safety analysis of **umbralisib** across four clinical trials provides a comprehensive overview of its safety profile. This analysis included 371 adult patients (median age: 67 years) with relapsed/refractory non-Hodgkin lymphoma who received the recommended phase 2 dose of **umbralisib** 800 mg or higher once daily [1] [4]. The median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥ 12 months [1].

*Table 1: Overall Treatment-Emergent Adverse Events (Any Grade) in **Umbralisib**-Treated Patients (N=371)*

Adverse Event	Incidence (Any Grade)	Grade ≥ 3 Incidence	Comments
Any TEAE	366 patients (98.7%)	189 patients (50.9%)	Most events manageable with supportive care
Diarrhea	52.3%	7.3%	Includes colitis component
Nausea	41.5%	Not specified	Mostly low grade
Fatigue	31.8%	Not specified	-
Neutropenia	11.3% (Grade ≥ 3)	11.3%	Requires monitoring
Increased aminotransferases	5.7% (Grade ≥ 3)	5.7%	Hepatotoxicity monitoring needed
Pneumonia	7.8%	Not specified	-
Noninfectious colitis	2.4%	Not specified	-
Pneumonitis	1.1%	Not specified	-

Table 2: Adverse Events of Special Interest and Management Strategies

Adverse Event	Incidence	Recommended Management
Infections	Serious infections: 25.6%	PJP prophylaxis; consider antiviral prophylaxis; monitor for signs/symptoms
Hepatotoxicity	Grade ≥ 3 : 5.7%	Monitor LFTs at baseline and during treatment; dose modification for elevations
Severe cutaneous reactions	Uncommon	Withhold for severe reactions; discontinue if life-threatening
Diarrhea/colitis	52.3% (any grade); 7.3% (Grade ≥ 3)	Dose modification based on severity; fluid support

Adverse Event	Incidence	Recommended Management
Neutropenia	Grade ≥ 3 : 11.3%	Monitor blood counts; growth factor support as needed

Treatment-emergent serious adverse events occurred in 25.6% of patients, and adverse events led to discontinuation of **umbralisib** in 13.7% of patients [1]. The analysis reported four deaths (1.1%) due to adverse events, none of which were deemed related to **umbralisib** [1]. Notably, no cumulative toxicities were reported, supporting the potential for long-term administration in responding patients [1].

Comparative Safety Profile

When compared to earlier PI3K inhibitors, **umbralisib** demonstrates a **distinct safety profile** with potentially lower rates of immune-mediated toxicities [1]. First-generation PI3K inhibitors such as idelalisib and duvelisib carry black box warnings for infections (21%-48%), diarrhea or colitis (14%-20%), and pneumonitis (4%-5%), with idelalisib also having warnings for hepatotoxicity (16%-18%) [1]. In contrast, the integrated safety analysis of **umbralisib** reported lower rates of these immune-mediated events, particularly for severe diarrhea/colitis (7.3% Grade ≥ 3) and hepatotoxicity (5.7% Grade ≥ 3) [1].

Treatment Duration Guidelines and Dose Modification Protocols

Recommended Dosing and Administration

The **standard recommended dose** of **umbralisib** is **800 mg (four 200 mg tablets) taken orally once daily** until disease progression or unacceptable toxicity [5] [6]. Administration should occur at approximately the same time each day, and the tablets must be swallowed whole—not crushed, chewed, cut, or broken [5]. **Umbralisib** should be taken with food to ensure consistent absorption [5].

For patients who experience vomiting after administration, no extra dose should be taken; the next dose should be taken at the regularly scheduled time [5]. If a dose is missed and it has been more than 12 hours

until the next scheduled dose, the missed dose should be skipped and the regular schedule resumed [5].

Prophylactic Regimens and Supportive Care

Prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP) is recommended for all patients during **umbralisib** treatment [5] [6]. Additionally, **consideration should be given to prophylactic antivirals** to prevent cytomegalovirus (CMV) infection, including CMV reactivation [5] [6]. Appropriate hydration management is important for preventing complications from diarrhea, which affects approximately half of patients, particularly during the first three months of therapy [6].

Dose Modification Guidelines

Table 3: Dose Modification Schedule for Adverse Events

Adverse Reaction	Severity	Recommended Action	Dose After Resolution
Hematologic Toxicities			
Neutropenia	ANC 0.5-1 × 10 ⁹ /L	Maintain dose	-
	ANC <0.5 × 10 ⁹ /L	Withhold until ANC ≥0.5 × 10 ⁹ /L	Resume at same or reduced dose
Thrombocytopenia	Platelets <25 × 10 ⁹ /L or 25-50 × 10 ⁹ /L with bleeding	Withhold until platelets ≥25 × 10 ⁹ /L and bleeding resolved	Resume at same or reduced dose
Hepatotoxicity	AST/ALT >5-20 × ULN	Withhold until <3 × ULN	Reduced dose
	AST/ALT >20 × ULN	Discontinue permanently	-
Diarrhea/Colitis	Mild/moderate (up to 6 stools/day over baseline) or asymptomatic Grade 1 colitis	Withhold until resolved	Same or reduced dose

Adverse Reaction	Severity	Recommended Action	Dose After Resolution
	Severe (>6 stools/day over baseline) or abdominal pain, blood in stool	Withhold until resolved	Reduced dose
	Life-threatening or recurrent severe	Discontinue permanently	-
Infections	Grade 3 or 4 infections	Withhold until resolved	Same or reduced dose
	Suspected PJP	Withhold until evaluation	Discontinue if confirmed
	CMV infection or viremia	Withhold until resolution	Same or reduced dose
Cutaneous Reactions	Severe reactions	Withhold until resolution	Reduced dose or discontinue
	Life-threatening or SJS/TEN/DREss	Discontinue permanently	-

The recommended dose reduction schedule for management of adverse reactions follows a stepwise approach: **first reduction to 600 mg once daily**, followed by a **second reduction to 400 mg once daily** if needed [5]. Treatment should be permanently discontinued in patients unable to tolerate 400 mg once daily [5].

Special Population Considerations

Organ Impairment

- **Renal impairment:** No dose adjustment is recommended for patients with mild or moderate renal dysfunction (CrCl 30-89 mL/min). Data are not available for patients with severe renal dysfunction

(CrCl <30 mL/min) [5].

- **Hepatic impairment:** No dose adjustment is recommended for patients with mild hepatic dysfunction. Data are not available for patients with moderate or severe hepatic impairment [5].

Specific Populations

- **Pediatric patients:** Safety and effectiveness have not been established in patients younger than 18 years [5] [3].
- **Geriatric patients:** No specific dose adjustments are recommended, although elderly patients may be more susceptible to adverse events, particularly infections [3].
- **Pregnant women:** **Umbralisib** may cause fetal harm based on its mechanism of action. Effective contraception should be used during treatment and for at least one month after the final dose [5] [3].
- **Breastfeeding women:** Breastfeeding is not recommended during treatment and for at least one month after the final dose [5] [3].
- **Males of reproductive potential:** **Umbralisib** may impair fertility. Effective contraception should be used, and family planning discussions should occur prior to treatment initiation [5].

Drug Interaction Considerations

Umbralisib has a complex metabolic profile that necessitates careful consideration of potential drug interactions. In vitro studies demonstrate that **umbralisib** is metabolized by **CYP2C9**, **CYP3A4**, and **CYP1A2** enzymes [6]. Additionally, **umbralisib** inhibits **CYP2C8**, **CYP2C9**, **CYP2C19**, **CYP3A4**, and **P-glycoprotein**, and can induce **CYP3A4** [6]. The clinical significance of these interactions has not been fully characterized, and concomitant administration with medications that are substrates of these enzymes should be approached cautiously with appropriate monitoring.

Notably, concomitant use with live vaccines is contraindicated due to the risk of infection in immunocompromised patients [3]. Specifically, the following live vaccines should be avoided: Bacillus of Calmette and Guerin vaccine, dengue tetravalent vaccine, measles virus vaccine, mumps virus vaccine, rubella virus vaccine, smallpox monkeypox vaccine, typhoid vaccine, varicella virus vaccine, and yellow fever vaccine [3].

Monitoring Guidelines and Assessment Protocols

Comprehensive monitoring is essential for the safe administration of **umbralisib**. The following monitoring protocol is recommended:

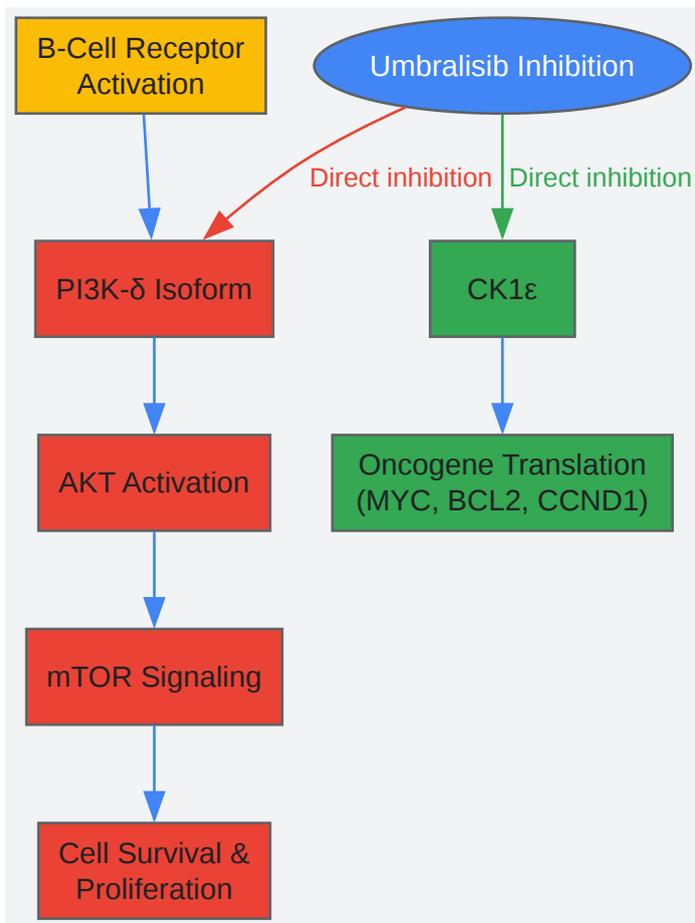
- **Complete blood counts:** Regular monitoring throughout treatment, with increased frequency during the initial months of therapy and as clinically indicated [5] [3]
- **Hepatic function tests:** At baseline and regularly during treatment, particularly during the first few months [5] [3]
- **Infection monitoring:** Vigilant assessment for new or worsening signs and symptoms of infection throughout treatment [5]
- **Dermatologic assessment:** Regular skin examinations for new or worsening cutaneous reactions [5]
- **Diarrhea/colitis monitoring:** Close attention to bowel habits, particularly during the first three months of therapy [6]

Patients should be educated to immediately report symptoms suggestive of:

- Hepatotoxicity (jaundice, dark urine, right upper abdominal pain, severe nausea or fatigue) [3]
- Infection (fever, chills, cough, shortness of breath, burning with urination) [3]
- Severe diarrhea (>6 stools per day over baseline), abdominal pain, or blood in stool [6]
- Severe cutaneous reactions [5]

Mechanism of Action and Signaling Pathway Visualization

Umbralisib's unique dual inhibition of PI3K δ and CK1 ϵ can be visualized through its effects on key signaling pathways in malignant B-cells:



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*Diagram 1: **Umbralisib**'s dual mechanism of action simultaneously inhibits PI3K δ -mediated survival signaling and CK1 ϵ -mediated oncogene translation in malignant B-cells.*

This dual mechanism disrupts two critical pathways supporting malignant B-cell survival and proliferation. The inhibition of PI3K δ blocks downstream AKT and mTOR signaling, thereby reducing cellular proliferation and survival signals [1]. Simultaneously, CK1 ϵ inhibition impairs the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), further compromising the malignant phenotype [1].

Conclusion

Umbralisib represents a distinct therapeutic option in the PI3K inhibitor class, with its unique dual inhibition profile and potentially improved safety relative to earlier agents in this class. The recommended

treatment duration is continuous until disease progression or unacceptable toxicity, with a median treatment duration of 5.9 months in clinical trials but demonstrated tolerability for extended administration in responders (28.8% of patients received treatment for ≥ 12 months) [1].

The successful clinical application of **umbralisib** requires diligent monitoring, proactive management of adverse events—particularly diarrhea, hepatotoxicity, and infections—and appropriate dose modifications according to established guidelines. The withdrawal of **umbralisib** from the U.S. market in 2022 due to safety concerns underscores the importance of careful patient selection and thorough discussion of risks and benefits when considering this therapeutic option [3].

Future research directions include exploration of **umbralisib** in combination regimens with other targeted agents, such as the demonstrated efficacy and tolerability when combined with ibrutinib in chronic lymphocytic leukemia [7], which may potentially enhance therapeutic efficacy while mitigating toxicity through reduced dosing strategies.

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References

1. Integrated safety analysis of umbralisib , a dual PI3K δ /CK1 ϵ inhibitor... [pmc.ncbi.nlm.nih.gov]
2. Umbralisib for Previously Treated Relapsed or Refractory ... [ascopost.com]
3. Umbralisib (oral route) - Side effects & dosage [mayoclinic.org]
4. Integrated safety analysis of umbralisib, a dual PI3K δ /CK1 ϵ ... [sciencedirect.com]
5. Umbralisib Dosage Guide + Max Dose, Adjustments [drugs.com]
6. Oncology Times [journals.lww.com]
7. Long-term results of a phase 1/1b study of ibrutinib plus ... [pmc.ncbi.nlm.nih.gov]

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